Cas no 690247-59-7 (1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane)

1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane 化学的及び物理的性質
名前と識別子
-
- 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane
- Methanone, [3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-4-methylphenyl](4-phenyl-1-piperazinyl)-
- AKOS000809834
- (3-(azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone
- F1651-0123
- 1-[2-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]AZEPANE
- [3-(azepan-1-ylsulfonyl)-4-methylphenyl]-(4-phenylpiperazin-1-yl)methanone
- 690247-59-7
-
- インチ: 1S/C24H31N3O3S/c1-20-11-12-21(19-23(20)31(29,30)27-13-7-2-3-8-14-27)24(28)26-17-15-25(16-18-26)22-9-5-4-6-10-22/h4-6,9-12,19H,2-3,7-8,13-18H2,1H3
- InChIKey: JJXVRAAZKOTMRU-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(C)C(S(N2CCCCCC2)(=O)=O)=C1)(N1CCN(C2=CC=CC=C2)CC1)=O
計算された属性
- せいみつぶんしりょう: 441.20861303g/mol
- どういたいしつりょう: 441.20861303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 69.3Ų
じっけんとくせい
- 密度みつど: 1.229±0.06 g/cm3(Predicted)
- ふってん: 653.0±65.0 °C(Predicted)
- 酸性度係数(pKa): 2.87±0.10(Predicted)
1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1651-0123-2μmol |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1651-0123-5μmol |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1651-0123-1mg |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1651-0123-2mg |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1651-0123-4mg |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1651-0123-3mg |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1651-0123-5mg |
1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |
690247-59-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane 関連文献
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepaneに関する追加情報
Introduction to 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane (CAS No. 690247-59-7)
The compound 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane (CAS No. 690247-59-7) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This heterocyclic sulfonamide derivative has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a benzenesulfonylazepane core, which is flanked by a methyl substituent at the 2-position and a 4-phenylpiperazine moiety at the 5-position. Such structural motifs are often explored in medicinal chemistry for their ability to modulate biological targets with high specificity.
In the realm of drug discovery, the benzenesulfonylazepane scaffold has demonstrated promise in several pharmacological contexts. The azepane ring, a seven-membered nitrogen-containing heterocycle, is known for its favorable pharmacokinetic properties, including enhanced metabolic stability and reduced toxicity. The introduction of a sulfonyl group at the 5-position further enhances the compound's solubility and binding affinity to biological targets. The 4-phenylpiperazine component, on the other hand, is a well-established pharmacophore in central nervous system (CNS) drugs, contributing to receptor interactions that modulate neurotransmitter activity.
Recent advancements in computational chemistry have enabled more precise modeling of how 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane interacts with biological targets. Molecular docking studies suggest that this compound exhibits strong binding affinity to certain enzyme and receptor families, making it a candidate for treating conditions such as depression, anxiety, and neurodegenerative disorders. The phenylpiperazine moiety, in particular, is implicated in modulating serotonin and dopamine pathways, which are central to these conditions.
The synthesis of 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the azepane ring via cyclization reactions, followed by sulfonylation and introduction of the phenylpiperazine group. Advanced techniques such as transition metal catalysis have been employed to streamline these reactions, reducing both time consumption and environmental impact.
One of the most compelling aspects of this compound is its potential as an lead for next-generation therapeutics. Preclinical studies have begun to explore its efficacy in animal models of CNS disorders, with promising results indicating improved symptom management compared to existing treatments. The structural flexibility of the benzenesulfonylazepane core allows for further derivatization, enabling medicinal chemists to fine-tune pharmacological properties such as potency and selectivity.
The role of 4-phenylpiperazine derivatives in CNS drug development cannot be overstated. These compounds have been investigated for their ability to enhance cognitive function and modulate mood disorders by interacting with neurotransmitter receptors. In the case of 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane, the combination of these pharmacophores may offer synergistic effects that improve therapeutic outcomes.
From a chemical biology perspective, understanding how this compound interacts with biological systems at the molecular level is crucial for optimizing its clinical utility. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into its binding mode with target proteins. These structural details are essential for guiding future modifications aimed at enhancing drug-like properties.
The pharmaceutical industry continues to invest heavily in developing novel heterocyclic compounds like 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane due to their diverse biological activities and potential market applications. As research progresses, it is likely that this compound will emerge as a key player in treating neurological and psychiatric disorders, offering patients new hope for improved quality of life.
In conclusion,1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane (CAS No. 690247-59-7) exemplifies the innovative spirit of modern medicinal chemistry. Its unique structural composition and promising preclinical data position it as a valuable asset in the quest for novel therapeutics targeting CNS disorders. As scientific understanding evolves, further exploration into its pharmacological potential will undoubtedly yield exciting advancements.
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